![molecular formula C13H12O3S2 B12863871 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is an organic compound with a complex structure that includes a thienyl group and a methylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted thienyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- 1-{6-Methylpyridin-3-yl}-2-{4-(methylsulfonyl)phenyl}ethanone
- 2-{4-(Methylsulfonyl)phenyl}-1-{6-methylpyridin-3-yl}ethanone
Comparison: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is unique due to its specific thienyl group, which imparts distinct chemical properties and reactivity compared to similar compounds that contain pyridinyl groups. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required .
Eigenschaften
Molekularformel |
C13H12O3S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-[5-(4-methylsulfonylphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3 |
InChI-Schlüssel |
SHWYUHMMGKAHTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


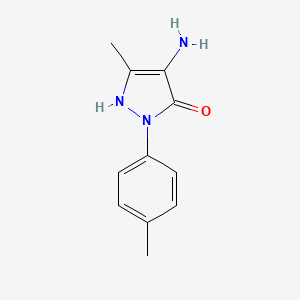

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
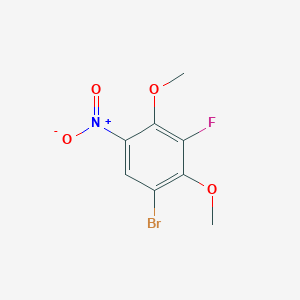
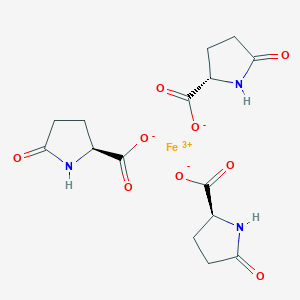

![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
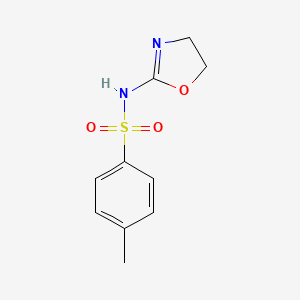
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
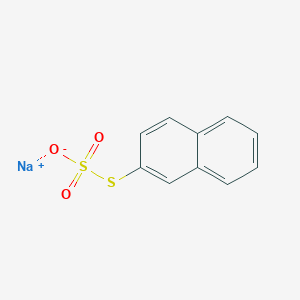
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
